Tert-butyl 3-methylmorpholine-4-carboxylate Tert-butyl 3-methylmorpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1260875-42-0
VCID: VC5029241
InChI: InChI=1S/C10H19NO3/c1-8-7-13-6-5-11(8)9(12)14-10(2,3)4/h8H,5-7H2,1-4H3
SMILES: CC1COCCN1C(=O)OC(C)(C)C
Molecular Formula: C10H19NO3
Molecular Weight: 201.266

Tert-butyl 3-methylmorpholine-4-carboxylate

CAS No.: 1260875-42-0

Cat. No.: VC5029241

Molecular Formula: C10H19NO3

Molecular Weight: 201.266

* For research use only. Not for human or veterinary use.

Tert-butyl 3-methylmorpholine-4-carboxylate - 1260875-42-0

Specification

CAS No. 1260875-42-0
Molecular Formula C10H19NO3
Molecular Weight 201.266
IUPAC Name tert-butyl 3-methylmorpholine-4-carboxylate
Standard InChI InChI=1S/C10H19NO3/c1-8-7-13-6-5-11(8)9(12)14-10(2,3)4/h8H,5-7H2,1-4H3
Standard InChI Key LSDUBIYDVJGIQH-UHFFFAOYSA-N
SMILES CC1COCCN1C(=O)OC(C)(C)C

Introduction

Structural Characteristics

Molecular Architecture

Tert-butyl 3-methylmorpholine-4-carboxylate (C₁₀H₁₉NO₃) features a six-membered morpholine ring with a methyl group at the 3-position and a tert-butyl ester at the 4-position . The morpholine ring adopts a chair conformation, with the methyl group occupying an equatorial position to minimize steric strain. The tert-butyl ester introduces steric bulk, influencing the compound’s reactivity and stability .

Key Structural Data:

PropertyValueSource
Molecular FormulaC₁₀H₁₉NO₃
Molecular Weight201.26 g/mol
SMILESCC1COCCN1C(=O)OC(C)(C)C
InChIKeyLSDUBIYDVJGIQH-UHFFFAOYSA-N

Stereochemical Considerations

The compound exists in enantiomeric forms due to the chiral center at the 3-position of the morpholine ring. The (R)-enantiomer, for instance, has been synthesized and characterized, demonstrating distinct physicochemical properties compared to its (S)-counterpart . Such stereochemical nuances are critical in drug design, where enantiopure compounds often exhibit superior target selectivity .

Synthesis Methods

Oxidation of Hydroxymethyl Precursors

A common synthetic route involves the oxidation of tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. In a reported procedure, oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane at -78°C facilitate the oxidation, yielding the formyl derivative with 84% efficiency . Subsequent reduction or functionalization can introduce varied substituents.

Reaction Conditions:

  • Stage 1: Oxalyl chloride (29.00 mmol) and DMSO (63.00 mmol) in DCM at -78°C for 2.25 hours.

  • Stage 2: Triethylamine (129.70 mmol) added at -78°C, warmed to room temperature, and stirred for 1.5 hours .

Stereospecific Synthesis

The (R)-enantiomer is synthesized via chiral resolution or asymmetric catalysis. For example, Chengdu Jingzhihuacheng Chemical Technology Co., Ltd., employs enantioselective methods to produce (R)-tert-butyl 3-methylmorpholine-4-carboxylate, emphasizing its utility in stereochemically sensitive applications .

Physicochemical Properties

Collision Cross-Section (CCS) Data

Ion mobility spectrometry reveals distinct CCS values for various adducts, aiding in analytical identification :

Adductm/zPredicted CCS (Ų)
[M+H]+202.14377146.1
[M+Na]+224.12571155.6
[M+NH₄]+219.17031152.7

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DCM, DMSO) but poor solubility in water. The tert-butyl group enhances stability against hydrolysis, making it suitable for prolonged storage .

Applications and Derivatives

Pharmaceutical Intermediates

Tert-butyl 3-methylmorpholine-4-carboxylate serves as a precursor for bioactive molecules. For instance, bromination at the methyl group yields tert-butyl 3-(bromomethyl)morpholine-4-carboxylate, a key intermediate in nucleophilic substitution reactions. Such derivatives are explored in anticancer and antiviral drug development.

Material Science

The morpholine ring’s electron-rich nature facilitates coordination with metal ions, suggesting applications in catalysis or polymer chemistry.

Research Gaps and Future Directions

Despite its synthetic utility, direct biological data on tert-butyl 3-methylmorpholine-4-carboxylate are scarce. Future studies should:

  • Investigate its pharmacokinetic and pharmacodynamic profiles.

  • Explore enantiomer-specific activities for drug development .

  • Develop greener synthetic protocols to improve yield and scalability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator